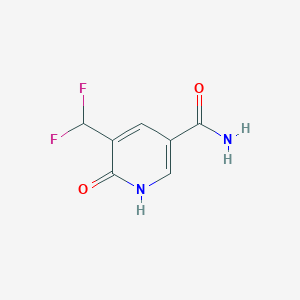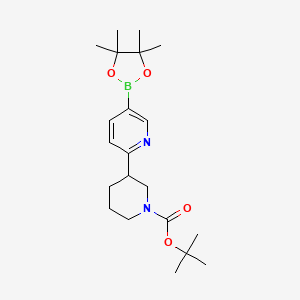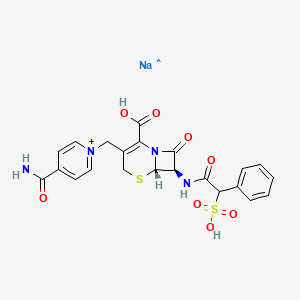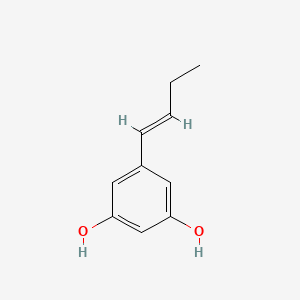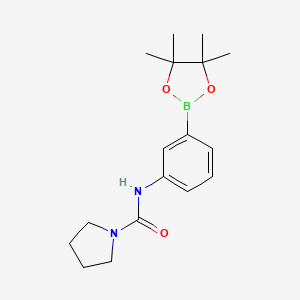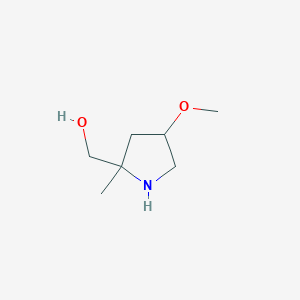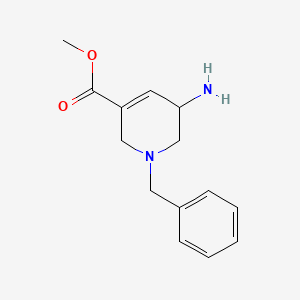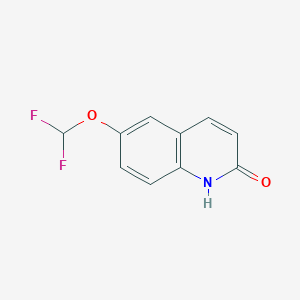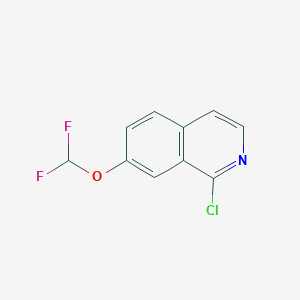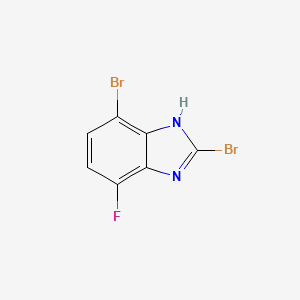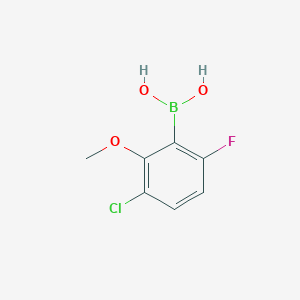
3-Chloro-6-fluoro-2-methoxyphenylboronic acid
Overview
Description
“3-Chloro-6-fluoro-2-methoxyphenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “3-Chloro-6-fluoro-2-methoxyphenylboronic acid” is C7H7BClFO3. It has an average mass of 204.391 Da and a monoisotopic mass of 204.016083 Da .Chemical Reactions Analysis
Boronic acid derivatives like “3-Chloro-6-fluoro-2-methoxyphenylboronic acid” are often used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the preparation of functionally selective allosteric modulators of GABAA receptors and inhibitors of the checkpoint kinase Wee1 .Scientific Research Applications
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has been studied in detail. This research is significant for understanding the interaction dynamics of these compounds in various environments. The study employed steady-state fluorescence measurements and Stern-Volmer kinetics to analyze the quenching mechanism, revealing insights into the static quenching mechanism and diffusion-limited reactions of these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).
Applications in Chemical Synthesis
The compound has been employed in palladium-catalyzed chemical reactions, such as the aryl addition and intramolecular lactonization of phthalaldehyde. This process facilitates the synthesis of 3-substituted phthalides, a class of compounds with diverse applications, highlighting the compound's role in facilitating complex organic syntheses (Ye et al., 2010).
Role in Nanomaterial Characterization
In nanomaterial research, 3-Chloro-6-fluoro-2-methoxyphenylboronic acid has been utilized for the characterization of hybrid nanomaterials. For instance, its derivatives were used to study the immobilization of chiral BINOL ligands onto carbon nanotubes, a key process in developing advanced materials with potential applications in various fields (Monteiro et al., 2015).
Advancements in Bioorganic Chemistry
In the realm of bioorganic chemistry, derivatives of this compound have been synthesized and investigated for their antifungal activities. These studies are vital in the search for new antifungal agents and understanding the role of fluorine substituents in medicinal chemistry (Borys et al., 2019).
Applications in Supramolecular Chemistry
The compound also finds applications in supramolecular chemistry. Its derivatives have been used to design and synthesize supramolecular assemblies, further expanding our understanding of molecular interactions and paving the way for the development of novel materials (Pedireddi & Seethalekshmi, 2004).
Future Directions
Boronic acid derivatives like “3-Chloro-6-fluoro-2-methoxyphenylboronic acid” have potential for future research due to their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . They could potentially be used in the development of new drugs or other chemical products.
properties
IUPAC Name |
(3-chloro-6-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZHGYCOMLKKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoro-2-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



